molecular formula C25H23FN4O2S2 B2447992 3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1252892-89-9

3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2447992
CAS No.: 1252892-89-9
M. Wt: 494.6
InChI Key: VFFQDRLUXQCERH-UHFFFAOYSA-N
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Description

3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H23FN4O2S2 and its molecular weight is 494.6. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S2/c26-19-6-8-20(9-7-19)28-11-13-29(14-12-28)22(31)17-34-25-27-21-10-15-33-23(21)24(32)30(25)16-18-4-2-1-3-5-18/h1-10,15H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFQDRLUXQCERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN5O2SC_{23}H_{24}F_{N_5}O_2S. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a benzyl group and a piperazine moiety enhances its pharmacological properties by improving solubility and bioavailability.

Structural Features

FeatureDescription
Core Structure Thieno[3,2-d]pyrimidine
Functional Groups Benzyl, piperazine, and thioketone
Molecular Weight 424.52 g/mol
Solubility Moderate to high in organic solvents

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited significant growth inhibition across multiple human tumor cell lines. The most active compounds showed better efficacy than standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The compound targets the dihydrofolate reductase (DHFR) enzyme, crucial for DNA synthesis in rapidly dividing cells. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, thereby hindering nucleotide synthesis and promoting apoptosis in cancer cells .

Neuropharmacological Effects

The piperazine component is associated with various neuropharmacological activities. Compounds containing piperazine are often explored for their effects on neurotransmitter systems:

  • Dopaminergic and Serotonergic Activity : Some derivatives have been evaluated for their ability to modulate dopamine and serotonin receptors, which are pivotal in treating psychiatric disorders .

Case Studies

  • Cell Line Testing : A series of thieno[3,2-d]pyrimidine derivatives were tested against the NCI 60 cancer cell line panel. Compounds exhibited varying degrees of cytotoxicity with some showing GI50 values lower than those of established chemotherapeutics .
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance survival rates in preclinical models.

Toxicity and Safety Profile

While the bioactivity is promising, understanding the toxicity profile is crucial for therapeutic applications:

  • Preliminary Toxicity Assessments : Initial studies indicate a favorable safety profile with low toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects .

Scientific Research Applications

Research indicates that compounds within the thieno[3,2-d]pyrimidine class, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase.

Case Study 1: Anticancer Activity

In a study conducted by Salama et al., several thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results indicated that modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells. Specifically, the study found that the compound exhibited an IC50 value of approximately 5 µM against MCF-7 breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Applications

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens. Thieno[3,2-d]pyrimidine derivatives have been reported to be effective against a range of bacteria and fungi.

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives screened compounds against Mycobacterium tuberculosis. The investigation revealed that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL, highlighting their potential as therapeutic agents against resistant bacterial strains. This finding emphasizes the importance of this compound in addressing antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:

  • Sulfanyl Group : Enhances interaction with biological targets.
  • Fluoro and Chloro Substituents : Modulate lipophilicity and bioavailability.

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